molecular formula C21H28ClNO3 B1146460 Propafenone-d5 Hydrochloride CAS No. 93909-48-9

Propafenone-d5 Hydrochloride

Cat. No.: B1146460
CAS No.: 93909-48-9
M. Wt: 382.94
InChI Key: XWIHRGFIPXWGEF-HIBBSUKHSA-N
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Description

Propafenone-d5 Hydrochloride is a deuterated form of Propafenone Hydrochloride, a class 1C antiarrhythmic agent used primarily for the treatment of atrial and ventricular arrhythmias. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .

Mechanism of Action

Target of Action

Propafenone-d5 Hydrochloride, a derivative of Propafenone, primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions across the cell membrane, which is essential for the initiation and conduction of normal heart rhythms.

Mode of Action

This compound works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, it has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential . By blocking sodium channels, it reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions . This results in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .

Pharmacokinetics

This compound is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of this compound is complex, typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metaboliser phenotype .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of myocardial membranes and the reduction of arrhythmias . It is particularly effective in ventricular arrhythmias and is used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as genetic factors affecting metabolism, can significantly impact the drug’s effectiveness and tolerability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propafenone-d5 Hydrochloride involves the incorporation of deuterium atoms into the Propafenone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Propafenone molecule are replaced with deuterium atoms using deuterated catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as the preparation of deuterated intermediates, purification, and final conversion to the hydrochloride salt form. The use of advanced chromatographic techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds .

Scientific Research Applications

Propafenone-d5 Hydrochloride is widely used in scientific research due to its enhanced stability and precise labeling. Its applications include:

Comparison with Similar Compounds

Uniqueness: Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .

Properties

CAS No.

93909-48-9

Molecular Formula

C21H28ClNO3

Molecular Weight

382.94

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D;

InChI Key

XWIHRGFIPXWGEF-HIBBSUKHSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Synonyms

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride;  2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride;  Arythmol-d5;  Pronon-d5;  Rythmol-d5;  Rytmonorm-d5; 

Origin of Product

United States

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